molecular formula C8H5ClFNS B1457914 2-Chloro-6-fluoro-4-methylbenzothiazole CAS No. 1188226-42-7

2-Chloro-6-fluoro-4-methylbenzothiazole

Cat. No. B1457914
CAS RN: 1188226-42-7
M. Wt: 201.65 g/mol
InChI Key: FWJLKABVGUDDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-4-methylbenzothiazole is a chemical compound with the molecular formula C8H5ClFNS and a molecular weight of 201.65 g/mol . It is used in various applications in the chemical industry .

Scientific Research Applications

Synthesis and Imaging Applications

Fluorinated 2-arylbenzothiazoles, including compounds structurally related to 2-Chloro-6-fluoro-4-methylbenzothiazole, have been explored for their potential as antitumor drugs. These compounds show potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Their carbon-11 labeled fluorinated derivatives may serve as novel probes for positron emission tomography (PET) imaging of tyrosine kinase in cancers. The synthesis of these compounds has been achieved through modifications of established chemistry, providing a pathway for the development of novel imaging agents in oncology (Wang et al., 2006).

Biological Evaluation and Therapeutic Potential

In another study, fluorobenzothiazole derivatives were synthesized and evaluated for their in vitro antidiabetic properties. Starting from fluoro-chloroaniline, researchers synthesized 2-amino-6-fluoro-7-chloro (1,3) benzothiazole derivatives, which were then characterized and screened for antidiabetic activity. This investigation highlights the potential therapeutic applications of benzothiazole derivatives in treating diabetes (S. T. & N. Chaubey, 2022).

Antifungal Activity

A series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles were prepared to investigate their potential biological activity against strains of Candida albicans. Some derivatives displayed antifungal activity superior to known compounds, indicating the utility of benzothiazole derivatives in developing new antifungal treatments (Armenise et al., 2004).

Antitumor Properties

Further research into fluorinated 2-(4-aminophenyl)benzothiazoles has revealed their potent cytotoxic activity in vitro against various human cancer cell lines, including breast MCF-7 (ER+) and MDA 468 (ER-) cell lines. These compounds exhibit a biphasic dose-response relationship characteristic of the benzothiazole series against sensitive cell lines. The most potent broad-spectrum agent in the study was 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which produced no exportable metabolites in the presence of sensitive MCF-7 cells, indicating its potential for pharmaceutical development (Hutchinson et al., 2001).

properties

IUPAC Name

2-chloro-6-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNS/c1-4-2-5(10)3-6-7(4)11-8(9)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJLKABVGUDDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-4-methylbenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-4-methylbenzothiazole
Reactant of Route 2
2-Chloro-6-fluoro-4-methylbenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluoro-4-methylbenzothiazole
Reactant of Route 4
2-Chloro-6-fluoro-4-methylbenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluoro-4-methylbenzothiazole
Reactant of Route 6
2-Chloro-6-fluoro-4-methylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.